



C16-Ceramide: A Technical Guide to its Impact on Mitochondrial Function

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Compound of Interest		
Compound Name:	C16-Urea-Ceramide	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: Ceramide (Cer), a central molecule in sphingolipid metabolism, has emerged as a critical bioactive lipid that mediates a variety of cellular stress responses, including apoptosis, cell cycle arrest, and inflammation. Among the various ceramide species, differentiated by their N-acyl chain length, C16-ceramide (N-palmitoyl-sphingosine) has garnered significant attention for its profound effects on mitochondrial integrity and function. This technical guide provides an in-depth analysis of the mechanisms by which C16-ceramide modulates mitochondrial pathways, its role in initiating apoptosis, and the broader signaling networks it influences. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in cellular biology and drug development.

A note on "C16-Urea-Ceramide": Extensive literature searches did not yield information on a specific "C16-Urea-Ceramide" conjugate. The research overwhelmingly focuses on C16-ceramide. It is possible "urea" was mentioned in the context of experimental protocols, such as its use in SDS-PAGE to denature proteins, rather than as a constituent of the lipid itself[1]. This guide will therefore focus on the well-documented C16-ceramide.

C16-Ceramide Synthesis and Metabolism

C16-ceramide is generated within the cell through several pathways, most notably de novo synthesis and the hydrolysis of sphingomyelin.

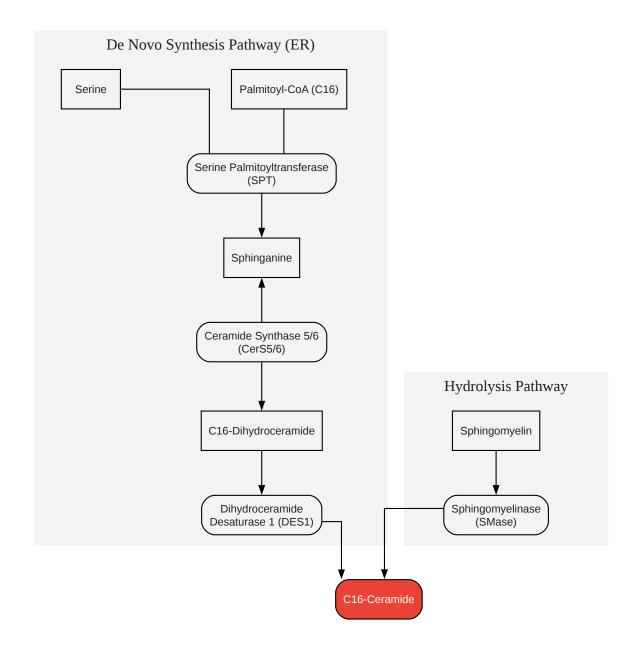




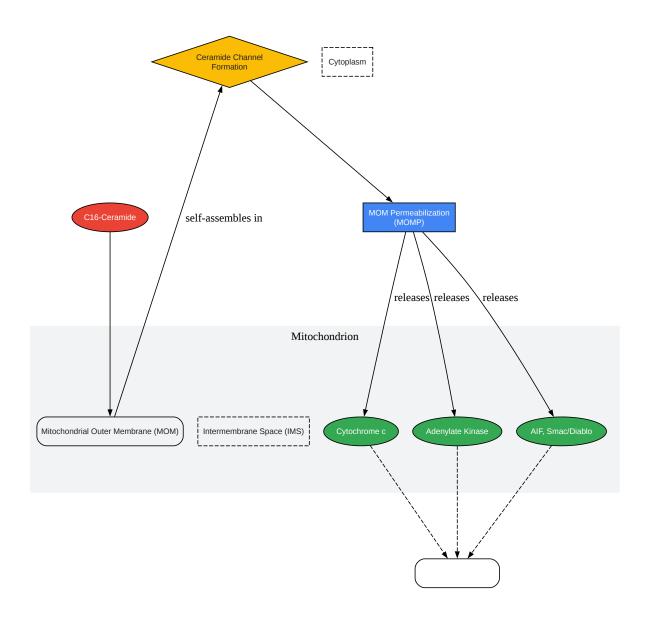


- De Novo Synthesis: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT)[2]. The subsequent steps involve reduction to sphinganine, followed by acylation with a C16 fatty acyl-CoA by ceramide synthases (CerS). Ceramide Synthase 5 (CerS5) and CerS6 are primarily responsible for the production of C16-ceramide[3]. Both CerS5 and CerS6 have been implicated in stress-induced C16-ceramide production in mitochondrion-associated ER membranes, leading to its accumulation in mitochondria[3].
- Sphingomyelin Hydrolysis: C16-ceramide can also be generated through the breakdown of sphingomyelin by sphingomyelinases (SMases), a pathway often activated in response to cellular stress signals like TNF-α[4][5].

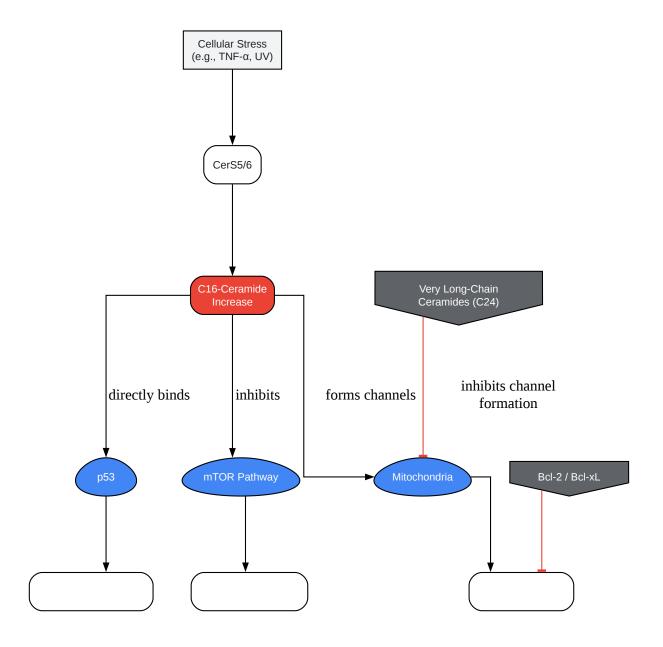




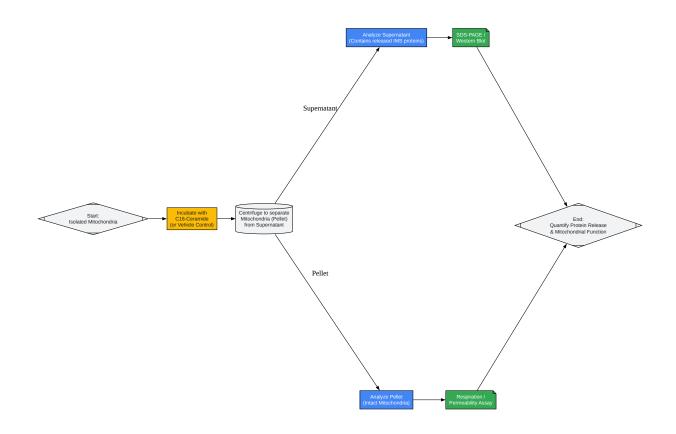












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